2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a benzamide group, and a pyrrolidinone moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves a multi-step process:
Bromination: The initial step often involves the bromination of a suitable benzamide precursor. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amidation: The brominated intermediate is then subjected to amidation with 3-(2-oxopyrrolidin-1-yl)aniline. This step usually requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-phenylbenzamide: Lacks the pyrrolidinone moiety, which may affect its binding properties and reactivity.
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Does not contain the bromine atom, potentially altering its chemical reactivity and biological activity.
Uniqueness
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-8-2-1-7-14(15)17(22)19-12-5-3-6-13(11-12)20-10-4-9-16(20)21/h1-3,5-8,11H,4,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFASTYDEPWQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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